molecular formula C15H13ClF2N2O3 B2592586 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide CAS No. 1356757-92-0

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide

Cat. No. B2592586
CAS RN: 1356757-92-0
M. Wt: 342.73
InChI Key: BMZIXVFKIMVQPA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide, also known as JNJ-28312141, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, this compound disrupts the function of several proteins that are essential for cancer cell survival and proliferation, as well as inflammatory and neurodegenerative processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In inflammatory cells, this compound has been found to reduce the production of reactive oxygen species and nitric oxide, as well as inhibit the activation of NF-κB and MAPK signaling pathways. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, as well as improve cognitive and motor function.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HSP90, as well as its ability to inhibit multiple pathways involved in cancer, inflammation, and neurodegeneration. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other chemotherapy drugs, as well as its potential use in targeted therapy for specific cancer subtypes. In inflammation research, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, as well as its potential use in the treatment of autoimmune diseases. In neurodegeneration research, further studies are needed to investigate the long-term effects of this compound on cognitive and motor function, as well as its potential use in the treatment of other neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide involves the reaction between 2-chloronicotinoyl chloride and 3-(3,4-difluorophenoxy)-2-hydroxypropylamine in the presence of a base, followed by the addition of 4-aminopyridine and acetic anhydride. The resulting compound is then purified through column chromatography to obtain this compound with a purity of over 95%.

Scientific Research Applications

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs such as paclitaxel and doxorubicin.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O3/c16-14-5-9(3-4-19-14)15(22)20-7-10(21)8-23-11-1-2-12(17)13(18)6-11/h1-6,10,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZIXVFKIMVQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(CNC(=O)C2=CC(=NC=C2)Cl)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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